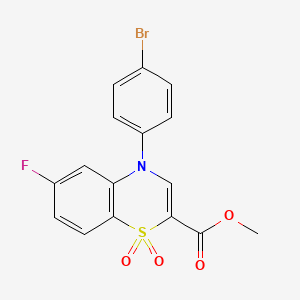

methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” belongs to the class of organic compounds known as benzothiazines . Benzothiazines are aromatic heterocyclic compounds containing a benzene fused to a thiazine ring . This specific compound has additional functional groups such as a bromophenyl group, a fluorine atom, and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from a benzothiazine backbone . The bromophenyl and fluoro groups could be introduced through electrophilic aromatic substitution reactions . The carboxylate ester group could be introduced through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring system, with a bromophenyl group and a fluorine atom attached to different positions on the ring . The carboxylate ester group would be attached to the thiazine ring .Chemical Reactions Analysis

As an aromatic compound, this molecule could undergo various types of reactions characteristic of aromatic systems, such as electrophilic aromatic substitution . The presence of the bromophenyl and fluoro groups could direct these reactions to specific positions on the ring . The ester group could undergo reactions such as hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring system would likely make the compound relatively stable and non-reactive . The bromophenyl and fluoro groups could increase the compound’s polarity, potentially affecting its solubility in different solvents . The carboxylate ester group could make the compound susceptible to hydrolysis .Applications De Recherche Scientifique

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been extensively studied for its potential applications in various fields of science. It has been found to possess significant biological activities, including anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a diagnostic tool for various diseases.

Mécanisme D'action

Target of Action

The compound, methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . Compounds of this class have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to affect various biochemical pathways, depending on their specific targets .

Result of Action

Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit a wide range of biological activities, depending on their specific targets .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide in lab experiments is its high purity and good yields. This makes it a reliable and consistent reagent for various experiments. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and safety precautions.

Orientations Futures

There are several future directions for the study of methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide. One potential direction is the development of new anticancer agents based on the structure of this compound. Another potential direction is the study of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Méthodes De Synthèse

The synthesis of methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves the reaction of 4-bromoaniline, fluoroacetic acid, and carbon disulfide in the presence of sodium hydroxide and potassium carbonate. The resulting intermediate product is then treated with methyl iodide to yield the final product. This method has been reported to yield high purity and good yields of the product.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Propriétés

IUPAC Name |

methyl 4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-8-11(18)4-7-14(13)24(15,21)22/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJCGHHJYDSPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2390812.png)

![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)

![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)

![N-(2,5-dimethylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2390821.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)

![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)